molecular formula C4H5ClN2OS B1522272 2-Aminothiazole-5-carbaldehyde hydrochloride CAS No. 920313-27-5

2-Aminothiazole-5-carbaldehyde hydrochloride

Cat. No.: B1522272
CAS No.: 920313-27-5
M. Wt: 164.61 g/mol
InChI Key: ODWAZDCUJYHFPL-UHFFFAOYSA-N
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Description

2-Aminothiazole-5-carbaldehyde hydrochloride is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms, which is a crucial scaffold in drug discovery and development.

Mechanism of Action

Target of Action

2-Aminothiazole-5-carbaldehyde hydrochloride is a compound that has been found to have potential therapeutic applications in the field of cancer treatment . The primary targets of this compound are phosphodiesterase type 5 (PDE5) and cyclooxygenase-1 and -2 (COX-1/COX-2) .

Mode of Action

The compound interacts with its targets, PDE5 and COX-1/COX-2, in a unique way. It acts as a regulator of PDE5, exhibiting both inhibitory and enhancing effects . This dual action suggests a distinctive therapeutic role for this compound in conditions such as erectile dysfunction . In addition, it has been found to inhibit the activity of COX-1 and COX-2 enzymes .

Biochemical Pathways

The compound’s interaction with PDE5 and COX-1/COX-2 affects several biochemical pathways. By regulating PDE5, it influences the nitric oxide-cGMP pathway, which plays a crucial role in conditions like erectile dysfunction and certain neurodegenerative diseases . Its inhibitory effect on COX-1 and COX-2 impacts the synthesis of prostaglandins, which are involved in inflammation and pain .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its regulation of PDE5 and inhibition of COX-1/COX-2. This can lead to an increase in cGMP levels, potentially providing neuroprotective and anti-inflammatory effects . Its inhibition of COX-1 and COX-2 can reduce the production of prostaglandins, potentially alleviating inflammation and pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C . This suggests that the compound’s stability and efficacy could be affected by temperature and atmospheric conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminothiazole-5-carbaldehyde hydrochloride typically involves the reaction of 2-aminothiazole with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2-aminothiazole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Aminothiazole-5-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminothiazole-5-carbaldehyde hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminothiazole
  • 2-Amino-5-chlorothiazole
  • 2-Aminobenzothiazole

Uniqueness

2-Aminothiazole-5-carbaldehyde hydrochloride is unique due to the presence of both an amino group and an aldehyde group on the thiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

2-amino-1,3-thiazole-5-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS.ClH/c5-4-6-1-3(2-7)8-4;/h1-2H,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWAZDCUJYHFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674221
Record name 2-Amino-1,3-thiazole-5-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920313-27-5
Record name 2-Amino-1,3-thiazole-5-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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